Pandamarilactonine A

Description

Properties

IUPAC Name |

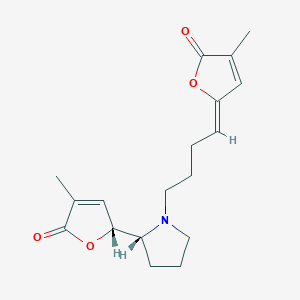

(5Z)-3-methyl-5-[4-[(2R)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6-/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSICZNIIIPFAAO-UPYRFZFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)[C@H]2CCCN2CCC/C=C\3/C=C(C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pandamarilactonine A discovery from Pandanus amaryllifolius

An In-depth Exploration of the Isolation, Structure, and Biological Activity of a Promising Alkaloid from Pandanus amaryllifolius

This technical guide provides a comprehensive overview of the discovery of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the extraction, purification, structural elucidation, and biological evaluation of this natural product.

Introduction

Pandanus amaryllifolius, commonly known as pandan, is a tropical plant widely used in Southeast Asian cuisine for its distinct aroma. Beyond its culinary applications, the plant has a history of use in traditional medicine. Phytochemical investigations have revealed a rich diversity of bioactive compounds within Pandanus amaryllifolius, including a class of structurally unique pyrrolidine alkaloids. Among these, this compound has emerged as a compound of significant interest due to its potential pharmacological activities.

Isolation and Purification

The isolation of this compound from the leaves of Pandanus amaryllifolius is typically achieved through an acid-base extraction methodology. This process leverages the basic nature of alkaloids to separate them from other plant constituents.

Experimental Protocol: Acid-Base Extraction

A detailed protocol for the acid-base extraction of alkaloids from Pandanus amaryllifolius leaves is outlined below.

Materials:

-

Dried and powdered leaves of Pandanus amaryllifolius

-

Ethanol (B145695) (95%)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), 2M

-

Sodium hydroxide (B78521) (NaOH), 2M or Ammonium (B1175870) hydroxide (NH₄OH)

-

Chloroform (B151607) (CHCl₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Extraction: The dried and powdered leaves are macerated with 95% ethanol at room temperature. The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

-

Acid-Base Partitioning:

-

The crude ethanol extract is dissolved in a mixture of diethyl ether and 2M hydrochloric acid.

-

The mixture is transferred to a separatory funnel and shaken vigorously. The acidic aqueous layer, containing the protonated alkaloids, is collected. The organic layer is discarded.

-

The acidic aqueous layer is then basified to a pH of 9-10 using 2M sodium hydroxide or concentrated ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified aqueous solution is then extracted multiple times with chloroform. The chloroform layers are combined.

-

-

Drying and Concentration: The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid extract.

-

Purification: The crude alkaloid extract is further purified using chromatographic techniques, such as column chromatography over silica (B1680970) gel or reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate this compound.[1]

References

The Isolation and Structural Elucidation of Pandamarilactonine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, structure elucidation, and biological activity of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius. This document details the experimental protocols for its extraction and purification, summarizes its key spectral data for structural confirmation, and presents its known antimicrobial properties.

Isolation of this compound

This compound is naturally found in the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asia for its distinct aroma and in traditional medicine.[1][2] The isolation of this compound is a multi-step process involving solvent extraction, acid-base partitioning, and chromatographic separation.

Experimental Protocol for Isolation

The following protocol outlines the general procedure for the isolation of this compound from the leaves of Pandanus amaryllifolius.[3]

1.1.1. Plant Material and Extraction:

-

Air-dried and ground leaves of Pandanus amaryllifolius (1.1 kg) are percolated with methanol (B129727) (MeOH) for three consecutive days.[3]

-

The combined methanolic filtrate is concentrated under reduced pressure to yield a crude extract.[3]

1.1.2. Acid-Base Partitioning:

-

The crude extract is dissolved in 1M sulfuric acid (H₂SO₄) and partitioned with dichloromethane (B109758) (DCM) three times.[3]

-

The acidic aqueous layer is then basified to a pH of 8 with sodium carbonate (Na₂CO₃).[3]

-

The basified solution is extracted again with DCM. The combined organic layers are concentrated under reduced pressure to obtain the crude alkaloidal extract.[3]

1.1.3. Chromatographic Purification:

-

The crude alkaloidal extract is subjected to silica (B1680970) gel column chromatography.

-

Further purification is achieved through subsequent chromatographic techniques, such as medium-pressure liquid chromatography, to yield pure this compound.[4]

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][6][7] The proposed structure was ultimately confirmed by total synthesis.[8][9]

Spectroscopic Data

High-resolution mass spectrometry established the molecular formula of this compound as C₁₈H₂₃NO₄.[4][5] Detailed 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC, were instrumental in elucidating the connectivity and stereochemistry of the molecule.[5][10]

Table 1: Spectroscopic Data for this compound

| Technique | Observation |

| High-Resolution Mass Spectrometry (HR-FAB-MS) | m/z 318.1721 [M + H]⁺, consistent with the molecular formula C₁₈H₂₃NO₄.[5] |

| ¹H NMR | The ¹H NMR spectrum shows characteristic signals for a pyrrolidine ring, two α,β-unsaturated γ-lactone moieties, and a γ-alkylidene group.[6] |

| ¹³C NMR | The ¹³C NMR spectrum confirms the presence of 18 carbon atoms, including carbonyl carbons of the lactone rings, olefinic carbons, and aliphatic carbons of the pyrrolidine ring and alkyl chains.[1][6] |

Note: A detailed table of specific ¹H and ¹³C NMR chemical shifts for this compound is best obtained by referencing the primary literature cited.

Biological Activity

This compound has demonstrated notable antimicrobial properties, particularly against the pathogenic bacterium Pseudomonas aeruginosa.

Antimicrobial Activity

Studies have shown that this compound is the most active among several alkaloids isolated from P. amaryllifolius against P. aeruginosa.[3][6][11]

Table 2: Antimicrobial Activity of this compound against Pseudomonas aeruginosa

| Parameter | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | 15.6 µg/mL | [3][11] |

| Minimum Bactericidal Concentration (MBC) | 31.25 µg/mL | [3][11] |

Visualized Workflows

The following diagrams illustrate the key processes in the study of this compound.

Caption: Workflow for the isolation of this compound.

References

- 1. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 4. scite.ai [scite.ai]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Structure characterization, biomimetic total synthesis and optical purity of two new pyrrolidine alkaloids, pandamarilactonine-a and -b, isolated from Pandanus amaryllifolius Roxb | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of pandamarilactone-1. | Department of Chemistry [chem.ox.ac.uk]

- 10. dspace-test.anu.edu.au [dspace-test.anu.edu.au]

- 11. semanticscholar.org [semanticscholar.org]

Biomimetic Total Synthesis of Pandamarilactonine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biomimetic total synthesis of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the tropical medicinal plant Pandanus amaryllifolius Roxb. The structure of this compound, along with its diastereomer Pandamarilactonine B, was confirmed through a biomimetic synthesis approach.[1][2] This document details the proposed biosynthetic pathway, the synthetic strategy, and available experimental data, offering valuable insights for researchers in natural product synthesis and drug development.

Introduction

This compound is a member of the Pandanus alkaloids, a family of natural products characterized by a pyrrolidinyl α,β-unsaturated γ-lactone moiety.[1][3] These compounds are of interest due to the traditional medicinal applications of P. amaryllifolius, which include treatments for a variety of ailments.[4] The biomimetic total synthesis serves not only to confirm the proposed structure of the natural product but also to provide a synthetic route for producing analogs for further biological evaluation. The key precursor in the biosynthesis of many Pandanus alkaloids is believed to be pandanamine, a symmetrical secondary amine.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed from 4-hydroxy-4-methylglutamic acid, which is a known constituent of related Pandanus species. This amino acid is thought to be a precursor to the key intermediate, pandanamine. The proposed pathway involves the formation of two γ-lactone rings, followed by cyclization and subsequent transformations to yield the final product.

Caption: Proposed biosynthetic route to this compound via the key intermediate pandanamine.

Biomimetic Total Synthesis

The first biomimetic total synthesis of this compound was accomplished by Takayama et al. This synthesis provided chemical support for the proposed biogenetic route and confirmed the structure that had been deduced from spectroscopic analysis. A key feature of this synthesis is the construction of the characteristic spiro-N,O-acetal core.

A related synthesis of Pandamarilactone-1, which also produced Pandamarilactonines A-D as side products, utilized a furan (B31954) oxidation strategy. This approach also centered on a key intermediate analogous to pandanamine, which undergoes spirocyclization and elimination.

Synthetic Workflow Overview

The general synthetic strategy involves the preparation of a symmetrical di(furylalkyl)amine precursor, followed by oxidation of the furan rings to form butenolides. The subsequent acid-mediated spirocyclization and elimination cascade yields the target this compound, often as a mixture with its diastereomers.

Caption: General experimental workflow for the biomimetic synthesis of this compound.

Quantitative Data

While the seminal paper by Takayama et al. mentions that the yield of the final stage of their synthesis was not satisfactory, specific quantitative data from the abstract is limited. In a related synthesis of Pandamarilactone-1 by Pearson et al., this compound was obtained as part of a mixture. The yield for the direct conversion to Pandamarilactone-1 was reported as 12%, with the remainder being a mixture of Pandamarilactonines A-D.

| Step | Product(s) | Reported Yield | Reference |

| Acid-mediated spirocyclization | Pandamarilactone-1 | 12% | Pearson et al., 2014 |

| Mixture of Pandamarilactonines A-D | Majority | Pearson et al., 2014 | |

| Final step of biomimetic synthesis | This compound and B | Not satisfactory | Takayama et al., 2000 |

Experimental Protocols

Detailed experimental protocols require access to the full research articles. However, based on the provided information, the key experimental steps can be outlined as follows.

Synthesis of the Di(furylalkyl)amine Precursor

The synthesis of the symmetrical di(furylalkyl)amine precursor can be achieved through various routes. One approach involves the reaction of functionalized acetylide organometallics with hydroxyacetone, followed by cyclodehydration to form the furan rings. Subsequent functional group manipulations, such as converting a terminal alkyne to a chloropropyl group, followed by reductive amination, can yield the desired amine.

Furan Oxidation

The oxidation of the furan moieties is a crucial step to generate the butenolide rings. A common method employed is photooxidation using singlet oxygen (¹O₂). This reaction is typically carried out in the presence of a photosensitizer, such as methylene (B1212753) blue, under irradiation with visible light. The resulting bis(methoxybutenolide) derivative is a masked form of pandanamine.

Spiro-N,O-acetalization and Elimination

The final step in the biomimetic synthesis is the acid-catalyzed cascade reaction. Treatment of the bis(methoxybutenolide) intermediate with an acid, such as sulfuric acid (H₂SO₄), in a biphasic system (e.g., H₂O/CH₂Cl₂) can initiate the spirocyclization and subsequent elimination to afford this compound along with its diastereomers. The reaction conditions, particularly the amount of acid, can influence the product distribution.

Conclusion

The biomimetic total synthesis of this compound has been instrumental in confirming its structure and providing a plausible biosynthetic pathway. The synthetic strategies, particularly those involving furan oxidation and acid-catalyzed spirocyclization, offer a robust platform for the synthesis of other Pandanus alkaloids. Further optimization of the reaction conditions could improve the yield and diastereoselectivity of the synthesis, facilitating more detailed biological studies of these intriguing natural products. For complete and detailed experimental procedures, consultation of the primary literature is highly recommended.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure characterization, biomimetic total synthesis and optical purity of two new pyrrolidine alkaloids, pandamarilactonine-a and -b, isolated from Pandanus amaryllifolius Roxb | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]

Pandamarilactonine A: A Technical Guide on its Chemical Properties and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pandamarilactonine A is a pyrrolidine (B122466) alkaloid first isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties and stereochemistry of this compound, with a focus on the pivotal revision of its relative stereochemistry through total synthesis. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of this natural product.

Chemical Properties

This compound is a complex molecule with a pyrrolidinyl-α,β-unsaturated γ-lactone moiety.[4][5] Its chemical properties have been characterized through various spectroscopic methods and total synthesis. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₁NO₄ | Inferred from related compounds |

| Appearance | Amorphous powder | [5] |

| Optical Rotation | [α]D²⁵ +8.5 (c 0.4, CHCl₃) for (+)-enantiomer | Takayama et al. (2005) |

Note: Detailed physicochemical properties like melting point, boiling point, and solubility are not extensively reported in the reviewed literature.

Stereochemistry

The stereochemistry of this compound was a subject of revision. Initially proposed based on spectroscopic analysis, the relative stereochemistry was later corrected through total synthesis by the research group of Hiromitsu Takayama.[6][7][8]

The key revision centered on the relative configuration of the stereocenters at the junction of the pyrrolidine ring and the lactone moiety. The total synthesis of this compound and its related alkaloids, Pandamarilactonine-C and -D, allowed for unambiguous assignment of the correct relative stereochemistry.[6][7][8]

The logical workflow for the revision of this compound's stereochemistry is depicted below.

Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The following table summarizes the reported ¹H and ¹³C NMR data for the revised structure.

¹H NMR (CDCl₃, 500 MHz)

| Proton | Chemical Shift (δ, ppm) |

| H-2' | 3.18 |

| H-5 | 4.73 |

| H-4 | 7.13 |

| Me-6 | 1.93 |

¹³C NMR (CDCl₃, 125 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 174.3 |

| C-3 | 130.7 |

| C-4 | 147.7 |

| C-5 | 83.8 |

| C-6 | 10.7 |

| C-2' | - |

| C-3' | - |

| C-4' | - |

| C-5' | - |

Note: This is a partial list of the key NMR signals as reported in the literature. For a complete assignment, refer to the primary research articles.[5]

Experimental Protocols

Isolation of this compound

The general procedure for the isolation of this compound from the leaves of Pandanus amaryllifolius involves the following steps:

-

Extraction: The fresh leaves are typically macerated and extracted with a solvent such as methanol.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloidal fraction. The extract is acidified, washed with an organic solvent to remove neutral and acidic components, and then basified to liberate the free alkaloids, which are subsequently extracted into an organic solvent like chloroform.

-

Chromatography: The crude alkaloid mixture is then subjected to multiple chromatographic separations, typically starting with silica (B1680970) gel column chromatography followed by further purification using techniques like medium-pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.[6]

The workflow for a typical isolation process is outlined below.

Total Synthesis

The total synthesis of this compound was instrumental in revising its stereochemistry. While several synthetic routes have been developed, a key approach involves the construction of the pyrrolidine and butenolide moieties and their subsequent coupling. The synthesis by Takayama and colleagues provided the basis for the stereochemical revision.[7][8] Although detailed, step-by-step laboratory procedures are beyond the scope of this guide, the general synthetic strategy is a valuable reference.

Biological Activity and Signaling Pathways

Preliminary studies have shown that this compound exhibits antimicrobial activity.[2][3] Specifically, it was found to be active against Pseudomonas aeruginosa.[2] However, based on the current body of scientific literature, there is no information available regarding the specific signaling pathways through which this compound exerts its biological effects. Further research is required to elucidate its mechanism of action and to explore its potential as a therapeutic agent.

Conclusion

This compound is a structurally interesting natural product with a revised stereochemistry that was unequivocally established through total synthesis. This technical guide has summarized its key chemical properties, spectroscopic data, and the methodologies for its isolation and synthesis. While its antimicrobial activity has been noted, its mechanism of action and interaction with cellular signaling pathways remain an open area for future investigation. The information presented here serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are interested in the potential of this compound and related alkaloids.

References

- 1. Structure characterization, biomimetic total synthesis and optical purity of two new pyrrolidine alkaloids, pandamarilactonine-a and -b, isolated from Pandanus amaryllifolius Roxb | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scite.ai [scite.ai]

- 7. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential of Pandamarilactonine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius, has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of the current understanding of its biological activities, supported by available quantitative data, detailed experimental protocols, and visualizations of associated workflows. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this natural product.

Biological Activities of this compound

Current research indicates that this compound exhibits a range of biological activities, including antimicrobial, neuroprotective, and potential anti-inflammatory and anticancer effects. The following sections delve into the specifics of each of these activities.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, particularly against the pathogenic bacterium Pseudomonas aeruginosa.

Quantitative Data

| Test Organism | MIC (µg/mL) | MBC (µg/mL) |

| Pseudomonas aeruginosa | 15.6 | 31.25 |

| Escherichia coli | Moderate Inhibition | Not Reported |

| Staphylococcus aureus | Moderate Inhibition | Not Reported |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial activity of this compound was assessed using a broth microdilution method.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar (B569324) plate. The plate is then incubated at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Workflow for MIC and MBC Determination.

Neuroprotective Activity

Recent studies have highlighted the potential of this compound in the context of neurodegenerative diseases by demonstrating its ability to inhibit the formation of Amyloid-beta (Aβ) aggregates and Advanced Glycation End-products (AGEs).

Quantitative Data

| Assay | Concentration | Inhibition (%) |

| AGEs Formation Inhibition (BSA-dextrose model) | 100 µg/mL | 74 |

| AGEs Formation Inhibition (BSA-dextrose model) | 50 µg/mL | 50 |

Experimental Protocol: Inhibition of Advanced Glycation End-products (AGEs) Formation

This assay evaluates the ability of a compound to inhibit the non-enzymatic glycation of proteins.

-

Reaction Mixture: A reaction mixture is prepared containing Bovine Serum Albumin (BSA) as the model protein and a reducing sugar such as dextrose or fructose (B13574) to induce glycation.

-

Treatment: Different concentrations of this compound are added to the reaction mixture. A control group without the test compound is also included.

-

Incubation: The mixtures are incubated at 37°C for an extended period (e.g., 7-14 days) to allow for the formation of AGEs.

-

Fluorescence Measurement: The formation of fluorescent AGEs is quantified by measuring the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.

-

Calculation: The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples treated with this compound to that of the untreated control.

Workflow for AGEs Formation Inhibition Assay.

Anti-Inflammatory and Anticancer Activities

While extracts and total alkaloid mixtures from Pandanus amaryllifolius have shown anti-inflammatory and cytotoxic activities, specific quantitative data for isolated this compound is currently limited in the publicly available scientific literature. Further research is required to elucidate its specific contributions to these biological effects.

Prospective Experimental Protocols

-

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured.

-

Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

-

Treatment: The stimulated cells are treated with various concentrations of this compound.

-

NO Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to quantify the anti-inflammatory potency.

-

Prospective Workflow for NO Inhibition Assay.

-

Anticancer Activity (MTT Assay):

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates.

-

Treatment: The cells are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

IC50 Calculation: The IC50 value, representing the concentration that inhibits 50% of cell growth, is calculated.

-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Pandamarilactonine A and its structurally related alkaloids. Sourced primarily from the leaves and roots of various species of the Pandanus genus, these compounds have garnered significant interest within the scientific community for their diverse biological activities, including antimicrobial and anti-inflammatory properties. This document consolidates the current knowledge on their botanical origins, presents quantitative data on their isolation, details the experimental protocols for their extraction and characterization, and illustrates key processes through diagrams.

Botanical Distribution and Alkaloid Profile

The principal natural source of this compound and its related alkaloids is Pandanus amaryllifolius Roxb., a plant widely used in Southeast Asia for its distinct aroma in culinary applications and for its traditional medicinal uses.[1][2] Phytochemical investigations have revealed a rich diversity of alkaloids within this and other Pandanus species, such as Pandanus tectorius. These alkaloids can be broadly categorized based on their skeletal structures, which often feature a γ-alkylidene-α,β-unsaturated-γ-lactone or γ-lactam system.[1]

The alkaloid composition can vary depending on the geographical location of the plant material, with studies reporting on samples collected from Vietnam, Indonesia, and the Philippines.[3][4][5] Both the leaves and roots of P. amaryllifolius have been found to be sources of these compounds, with some alkaloids being unique to a specific plant part.[4][5]

Quantitative Data on Alkaloid Isolation

The yield of total alkaloid mixtures and individual compounds from Pandanus species can vary. The following tables summarize the available quantitative data from the cited literature.

Table 1: Total Alkaloid Yield from Pandanus Species

| Plant Species | Plant Part | Yield of Total Alkaloid Mixture (%) | Reference |

| Pandanus amaryllifolius | Leaves | Not explicitly quantified in most studies, but a crude alkaloidal extract is the starting point for isolation. | [6] |

| Pandanus tectorius | Not specified | 0.02 | [3] |

Table 2: Isolated Alkaloids from Pandanus Species

| Alkaloid Name | Plant Source | Plant Part | Reference |

| This compound | Pandanus amaryllifolius | Leaves | [2][7] |

| Pandamarilactonine B | Pandanus amaryllifolius, Pandanus tectorius | Leaves | [2][3] |

| Pandamarilactonine C | Pandanus amaryllifolius | Leaves | [8] |

| Pandamarilactonine D | Pandanus amaryllifolius | Leaves | [8] |

| 5(E)-pandamarilactonine-32 | Pandanus amaryllifolius | Aerial Parts | [1] |

| Pandamarilactonine G | Pandanus tectorius | Not specified | [3] |

| Pandamarilactonine H | Pandanus amaryllifolius | Roots | [5] |

| N-acetylnorthis compound | Pandanus amaryllifolius, Pandanus tectorius | Aerial Parts | [1][3] |

| N-acetylnorpandamarilactonine B | Pandanus amaryllifolius | Aerial Parts | [1] |

| Pandalizine A | Pandanus amaryllifolius | Aerial Parts | [1] |

| Pandalizine B | Pandanus amaryllifolius | Aerial Parts | [1] |

| Pandanmenyamine | Pandanus amaryllifolius | Aerial Parts | [1] |

| Pandamarilactone-1 | Pandanus amaryllifolius | Leaves | [2] |

| Pandamarilactone-32 | Pandanus amaryllifolius | Leaves | [2] |

| Pandamarilactone 2 | Pandanus amaryllifolius | Aerial Parts | [1] |

| Pandamarilactone 3 | Pandanus amaryllifolius | Aerial Parts | [1] |

| Pandalactonine | Pandanus amaryllifolius | Aerial Parts | [1] |

| 6E-pandanamine | Pandanus amaryllifolius | Leaves | [4] |

| Dubiusamine A | Pandanus tectorius | Not specified | [3] |

Experimental Protocols

The isolation and characterization of this compound and related alkaloids involve a series of well-established phytochemical techniques. The following sections detail the typical methodologies cited in the literature.

General Extraction and Isolation Workflow

A common approach for the extraction of these alkaloids involves an initial solvent extraction of the dried and powdered plant material, followed by an acid-base partitioning to separate the alkaloids from other secondary metabolites. Further purification is achieved through various chromatographic techniques.

References

- 1. Alkaloids from Pandanus amaryllifolius: Isolation and Their Plausible Biosynthetic Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. New alkaloids from Pandanus amaryllifolius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of pandamarilactonine-H from the roots of Pandanus amaryllifolius and synthesis of epi-pandamarilactonine-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure characterization, biomimetic total synthesis and optical purity of two new pyrrolidine alkaloids, pandamarilactonine-a and -b, isolated from Pandanus amaryllifolius Roxb | Semantic Scholar [semanticscholar.org]

- 8. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Pandamarilactonine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius. The structural elucidation of this natural product was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with its relative stereochemistry being definitively established through total synthesis. This document collates the key spectroscopic data and experimental methodologies from pivotal publications to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Core Spectroscopic Data

The structural framework of this compound was pieced together using one- and two-dimensional NMR experiments, while its molecular weight and fragmentation pattern were determined by mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 3.61 | m | |

| 3 | 1.85, 2.05 | m | |

| 4 | 1.60 | m | |

| 5 | 2.95, 3.25 | m | |

| 7 | 5.98 | s | |

| 8 | 1.88 | s | |

| 10 | 6.83 | q | 7.0 |

| 11 | 1.87 | d | 7.0 |

| 14 | 4.80 | d | 9.5 |

| 15 | 3.45 | m | |

| 16 | 1.30, 1.95 | m | |

| 17 | 2.90, 3.20 | m | |

| 18 | 1.25 | d | 6.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 60.4 |

| 3 | 31.8 |

| 4 | 24.5 |

| 5 | 53.8 |

| 6 | 170.5 |

| 7 | 118.2 |

| 8 | 163.4 |

| 9 | 9.7 |

| 10 | 138.1 |

| 11 | 13.5 |

| 13 | 173.8 |

| 14 | 82.1 |

| 15 | 58.7 |

| 16 | 28.7 |

| 17 | 54.2 |

| 18 | 21.2 |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-FABMS | Positive | 318.1705 | [M+H]⁺ (Calculated for C₁₈H₂₄NO₄: 318.1705) |

Experimental Protocols

The spectroscopic data presented above were obtained following specific experimental procedures as detailed in the primary literature.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a Bruker AM-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. The solvent used was deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (δH 7.26 and δC 77.0).

Mass Spectrometry

High-resolution mass spectra were obtained using a JEOL JMS-700 mass spectrometer with fast atom bombardment (FAB) as the ionization technique.

Workflow and Structural Elucidation

The process of isolating and characterizing a novel natural product like this compound follows a systematic workflow. This involves extraction from the natural source, purification, and subsequent structural elucidation using a combination of spectroscopic methods. The logical flow of this process is depicted in the diagram below.

Caption: Workflow for the isolation and structural elucidation of this compound.

The initial structural hypothesis based on spectroscopic data was later refined through total synthesis, which unequivocally established the relative stereochemistry of this compound. This comprehensive approach, combining advanced spectroscopic techniques with synthetic chemistry, is fundamental in modern natural product research.

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Pandamarilactonine A in Pandanus Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Pandamarilactonine A, a notable alkaloid isolated from Pandanus species, particularly Pandanus amaryllifolius. While significant progress has been made in the isolation, structure elucidation, and total synthesis of this compound, the intricate enzymatic steps of its natural biosynthesis remain largely uncharted territory. This document synthesizes the available literature, proposes a plausible biosynthetic pathway based on biomimetic synthesis and precursor identification, and outlines the experimental methodologies required for its full elucidation.

Introduction to this compound

This compound is a pyrrolidine (B122466) alkaloid that, along with its congeners, has been isolated from various Pandanus species.[1][2][3] These compounds are of interest to the scientific community due to their unique chemical structures and potential pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for several reasons: it can provide insights into the novel enzymatic reactions that nature employs, pave the way for the biotechnological production of these alkaloids, and facilitate the chemoenzymatic synthesis of novel derivatives with enhanced therapeutic properties.

A Plausible Biosynthetic Pathway

Direct enzymatic evidence for the biosynthesis of this compound has not yet been reported. However, a plausible pathway has been proposed based on the isolation of key intermediates and successful biomimetic total syntheses.[4][5] The proposed pathway commences from the primary metabolite L-leucine and proceeds through several key intermediates to yield this compound.

Proposed Precursors

The biosynthesis is thought to begin with the amino acid L-leucine , which is hypothesized to be a precursor for the formation of 4-hydroxy-4-methylglutamic acid .[5] This intermediate is then proposed to be a key building block for the symmetrical secondary amine, pandanamine (B1209056) .[4][5] Pandanamine is considered a crucial branching point in the biosynthesis of several Pandanus alkaloids.[5]

The Central Role of Pandanamine

Pandanamine, a symmetrical secondary amine, has been isolated from Pandanus amaryllifolius and is considered a key biogenetic precursor to this compound.[5] The structure of pandanamine provides the core skeleton upon which the final steps of the biosynthesis are built.

Final Steps to this compound

The conversion of pandanamine to this compound likely involves a series of enzymatic transformations, including oxidation and cyclization, to form the characteristic γ-lactone rings. While the specific enzymes catalyzing these steps are unknown, the feasibility of this transformation has been demonstrated through biomimetic chemical synthesis.[1][5]

Quantitative Data: A Research Gap

To date, there is a notable absence of quantitative data in the literature concerning the biosynthesis of this compound. Key information such as the in vivo and in vitro kinetics of the biosynthetic enzymes, the concentrations of precursors and intermediates within Pandanus species, and the overall yield of the pathway are yet to be determined. The following table is provided as a template for researchers to summarize such data as it becomes available.

| Parameter | Value | Units | Experimental Context | Reference |

| Precursor Concentration | ||||

| L-Leucine | µg/g FW | P. amaryllifolius leaves | ||

| Intermediate Concentration | ||||

| Pandanamine | µg/g FW | P. amaryllifolius leaves | ||

| Enzyme Kinetics (Hypothetical) | ||||

| Enzyme Name (e.g., Pandanamine Oxidase) | ||||

| Km for Pandanamine | µM | Recombinant enzyme assay | ||

| kcat | s-1 | Recombinant enzyme assay | ||

| Product Yield | ||||

| This compound | µg/g FW | P. amaryllifolius leaves |

Experimental Protocols for Pathway Elucidation

The full elucidation of the this compound biosynthetic pathway will require a combination of classical biochemical techniques and modern molecular biology approaches. The following are detailed methodologies for key experiments that would be essential in this endeavor.

Isotopic Labeling Studies

Objective: To definitively trace the incorporation of precursors into this compound.

Methodology:

-

Precursor Synthesis: Synthesize isotopically labeled precursors, such as 13C- or 14C-labeled L-leucine.

-

Feeding Experiments: Administer the labeled precursor to Pandanus plant tissues (e.g., leaf discs, cell cultures, or whole plants) through feeding solutions.

-

Incubation: Allow the plant tissue to metabolize the labeled precursor over a time course (e.g., 24, 48, 72 hours).

-

Extraction and Purification: Harvest the tissue and perform a standard alkaloid extraction. Isolate this compound using chromatographic techniques (e.g., HPLC).

-

Detection and Analysis: Analyze the purified this compound for the incorporation of the isotopic label using mass spectrometry (for 13C) or liquid scintillation counting (for 14C). The position of the label can be determined by NMR spectroscopy for 13C.

References

- 1. Structure characterization, biomimetic total synthesis and optical purity of two new pyrrolidine alkaloids, pandamarilactonine-a and -b, isolated from Pandanus amaryllifolius Roxb | Semantic Scholar [semanticscholar.org]

- 2. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Chemistry of Pandanus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Initial Pharmacological Screening of Pandamarilactonine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial pharmacological screening of Pandamarilactonine A, an alkaloid isolated from the leaves of Pandanus amaryllifolius. The document synthesizes available data on its biological activities, presents experimental methodologies from key studies, and visualizes potential mechanisms of action and experimental workflows.

Quantitative Pharmacological Data

The initial pharmacological evaluation of this compound has focused on its antimicrobial and potential antidyslipidemic properties. The following tables summarize the key quantitative findings from these studies.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Assay Type | Result | Concentration |

| Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | Active | 15.6 µg/mL |

| Pseudomonas aeruginosa | Minimum Bactericidal Concentration (MBC) | Active | 31.25 µg/mL |

Source: Laluces et al., 2015[1][2]

Table 2: In Silico Antidyslipidemic Activity of this compound

| Target Protein | PDB ID | Binding Energy (kcal/mol) |

| HMG-CoA Reductase | 1HW9 | -5.51 |

| PPAR alpha | 6LX4 | -9.10 |

| NPC1L1 | 7DFZ | -9.71 |

Source: Lumbanraja et al., 2022[3]

Table 3: In Silico Safety Profile of Pandamarilactonines

| Test | Result (Value) | Unit |

| LD50 | 2.736 | mol/kg |

Source: Lumbanraja et al., 2022[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following sections describe the protocols used in the key pharmacological studies of this compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound was determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Workflow for Antimicrobial Susceptibility Testing

Detailed Steps:

-

Preparation of Inoculum: A standardized inoculum of Pseudomonas aeruginosa is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: this compound is serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension and incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto Mueller-Hinton Agar (MHA) plates. The plates are incubated at 37°C for 24 hours. The MBC is defined as the lowest concentration that results in no bacterial growth on the MHA plate.

In Silico Molecular Docking

An in silico study was conducted to predict the binding affinity of this compound to key proteins involved in lipid metabolism. This approach helps in identifying potential molecular targets and understanding the mechanism of action at a molecular level.

Workflow for In Silico Molecular Docking

Detailed Steps:

-

Ligand and Protein Preparation: The 3D structure of this compound was obtained from the PubChem database and optimized. The crystal structures of the target proteins (HMG-CoA reductase, PPAR alpha, and NPC1L1) were downloaded from the Protein Data Bank (PDB).

-

Molecular Docking: The molecular docking simulations were performed using software such as AutoDock. The binding site on each protein was defined, and the binding affinity of this compound to each target was calculated.

-

Analysis: The results were analyzed to determine the binding energy, which indicates the strength of the interaction, and to visualize the specific interactions (e.g., hydrogen bonds) between this compound and the amino acid residues in the binding pocket of the target proteins.

Potential Signaling Pathways and Mechanisms of Action

Based on the in silico docking results, this compound may exert its effects through the modulation of key pathways in lipid metabolism. The following diagrams illustrate these potential mechanisms.

Cholesterol Synthesis Pathway Inhibition

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis. By binding to this enzyme, this compound could potentially inhibit cholesterol production.

Potential Inhibition of HMG-CoA Reductase

PPAR Alpha Activation Pathway

Peroxisome proliferator-activated receptor alpha (PPAR alpha) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, particularly fatty acid oxidation. Activation of PPAR alpha leads to a reduction in triglycerides. This compound's high binding affinity suggests it may act as a PPAR alpha agonist.

Potential Activation of PPAR Alpha

Inhibition of Cholesterol Absorption

Niemann-Pick C1-Like 1 (NPC1L1) is a protein that is critical for the absorption of dietary and biliary cholesterol in the intestines. The strong binding affinity of this compound to NPC1L1 suggests it could potentially block cholesterol absorption.

Potential Inhibition of NPC1L1

Conclusion and Future Directions

The initial pharmacological screening of this compound reveals its potential as a novel antimicrobial agent against Pseudomonas aeruginosa and as a candidate for the development of new antidyslipidemic drugs. The in silico data provide a strong rationale for its potential mechanisms of action, which involve the modulation of key proteins in cholesterol synthesis, fatty acid metabolism, and cholesterol absorption.

Further research is warranted to validate these in silico findings through robust in vitro and in vivo studies. Future investigations should focus on:

-

Broad-spectrum antimicrobial activity screening.

-

In vitro enzyme inhibition assays for HMG-CoA reductase.

-

Cell-based reporter assays to confirm PPAR alpha agonism.

-

In vivo studies in animal models of dyslipidemia to evaluate efficacy and safety.

-

Pharmacokinetic and pharmacodynamic profiling.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The preliminary data are promising and provide a solid basis for further investigation into this natural product.

References

A Comprehensive Review of Pandanus Alkaloids: Isolation, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The genus Pandanus, commonly known as screw pine, encompasses a diverse group of plants distributed throughout the tropical and subtropical regions of the world.[1][2] Traditionally, various parts of these plants have been utilized in folk medicine to treat a range of ailments, including headaches, rheumatism, fever, and wounds.[3][4][5] Modern phytochemical investigations have revealed that the pharmacological activities of Pandanus species can be attributed to a rich array of secondary metabolites, with alkaloids being of significant interest. This technical guide provides an in-depth review of the literature on Pandanus alkaloids, focusing on their isolation, structural diversity, and reported biological properties, with a particular emphasis on quantitative data and experimental methodologies.

Isolation and Structural Elucidation of Pandanus Alkaloids

Alkaloids from Pandanus species, primarily isolated from the leaves and roots, are characterized by diverse structural skeletons, including pyrrolidine, piperidine, indolizidine, and spiropiperidine moieties, often featuring an α,β-unsaturated γ-lactone or γ-lactam ring system. The most extensively studied species is Pandanus amaryllifolius, which has yielded a plethora of unique alkaloids. Other species, such as P. tectorius, P. odoratissimus, and P. fascicularis, have also been found to contain various bioactive alkaloids.

The general workflow for the isolation and characterization of Pandanus alkaloids is a multi-step process that begins with extraction from the plant material, followed by purification and structural determination.

Experimental Protocol: Alkaloid Extraction and Isolation

A representative protocol for the extraction and isolation of alkaloids from Pandanus amaryllifolius leaves is as follows:

-

Extraction: Air-dried and ground leaves (e.g., 1.1 kg) are percolated with methanol (B129727) (e.g., 7 L) for several days. The resulting filtrate is concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic solution (e.g., 1M H₂SO₄) and partitioned with a non-polar solvent like dichloromethane (B109758) (DCM) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ to pH 8).

-

Alkaloid Extraction: The basified solution is extracted again with DCM. The organic layers are collected and concentrated under reduced pressure to obtain the crude alkaloidal extract.

-

Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing compounds of interest are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure alkaloids.

Experimental Protocol: Structural Elucidation

The structures of isolated alkaloids are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information about the functional groups present in the molecule.

-

X-ray Crystallography: When suitable crystals can be obtained, this technique provides the unambiguous three-dimensional structure of the molecule.

Biological Properties of Pandanus Alkaloids

Pandanus alkaloids have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. The quantitative data for some of these activities are summarized in the tables below.

Antimicrobial Activity

Several alkaloids isolated from P. amaryllifolius have demonstrated activity against various bacterial strains.

Table 1: Antimicrobial Activity of Alkaloids from Pandanus amaryllifolius

| Alkaloid | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Pandamarilactonine-A | Pseudomonas aeruginosa | 15.6 | 31.25 | |

| Pandamarilactone-1 | Pseudomonas aeruginosa | >500 | >500 | |

| Pandamarilactonine-B | Pseudomonas aeruginosa | 500 | >500 | |

| Crude Alkaloid Extract | Pseudomonas aeruginosa | 125 | >500 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined using a microwell dilution assay:

-

Preparation of Test Compounds: The isolated alkaloids are dissolved in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration (e.g., 1 mg/mL).

-

Serial Dilution: The stock solution is serially diluted (1:2) in a 96-well microtiter plate containing culture medium to achieve a range of concentrations.

-

Inoculation: A standardized bacterial suspension (e.g., 1.5 x 10⁸ CFU/mL) is added to each well.

-

Incubation: The plate is incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the alkaloid that completely inhibits visible bacterial growth.

-

MBC Determination: Aliquots from the wells showing no growth are subcultured onto nutrient agar (B569324) plates and incubated for another 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Anti-inflammatory Activity

The anti-inflammatory properties of Pandanus extracts and their constituent alkaloids have been investigated using various in vitro and in vivo models.

Table 2: Anti-inflammatory Activity of Pandanus Alkaloids and Extracts

| Compound/Extract | Assay | Test System | Concentration/Dose | % Inhibition | IC₅₀ | Reference |

| P. tectorius aqueous extract | Carrageenan-induced paw edema | Rats | 500 mg/kg | - | - | |

| P. odoratissimus methanolic extract | Carrageenan-induced paw edema | Rats | 100 mg/kg | 68% | - | |

| P. odoratissimus methanolic extract | Formalin-induced paw edema | Rats | 100 mg/kg | 64.2% | - | |

| Total alkaloid mixture (P. amaryllifolius) | TNF-α release | LPS-stimulated THP-1 cells | - | >80% | - | |

| Pandalizine B | NO production | LPS-activated RAW264.7 cells | - | - | 0.80 ± 0.06 µM | |

| Pandamarilactone-31 | NO production | LPS-activated RAW264.7 cells | - | - | 1.10 ± 0.13 µM |

IC₅₀: Half maximal inhibitory concentration.

This is a widely used model to assess acute inflammation:

-

Animal Groups: Rats are divided into several groups: a control group, a standard drug group (e.g., diclofenac (B195802) sodium), and test groups receiving different doses of the Pandanus extract or alkaloid.

-

Administration: The test substances and standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30 minutes), a sub-plantar injection of carrageenan (e.g., 1% w/v) is given into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells:

-

Cell Culture: A human monocytic cell line (e.g., THP-1) is cultured and differentiated into macrophages.

-

Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α.

-

Treatment: The cells are co-incubated with LPS and various concentrations of the test compounds.

-

Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Calculation of Inhibition: The percentage inhibition of TNF-α release is calculated by comparing the results from the treated cells to those of the untreated (LPS only) control.

Antioxidant Activity

The antioxidant potential of Pandanus extracts has been evaluated using various radical scavenging assays.

Table 3: Antioxidant Activity of Pandanus Extracts

| Extract | Assay | IC₅₀ | Reference |

| P. fascicularis chloroform (B151607) fraction of methanolic extract | DPPH radical scavenging | 39.89 µg/mL | |

| P. amaryllifolius methanolic extract | DPPH radical scavenging | 97.78 ± 2.87 µg/mL | |

| P. amaryllifolius aqueous extract | DPPH radical scavenging | 107.02 ± 4.66 µg/mL |

IC₅₀: Half maximal inhibitory concentration.

This is a common method for assessing antioxidant activity:

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Various concentrations of the test extract or compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated based on the reduction in absorbance of the sample compared to a control (DPPH solution without the sample). The IC₅₀ value is then determined.

Neuroprotective Properties

Recent studies have explored the potential of Pandanus alkaloids in the context of neurodegenerative diseases, particularly Alzheimer's disease, by investigating their ability to inhibit the formation of advanced glycation end products (AGEs) and the aggregation of amyloid-beta (Aβ) peptides.

Table 4: Neuroprotective-Related Activities of Pandanus amaryllifolius Alkaloids

| Alkaloid | Assay | Concentration | % Inhibition | Reference |

| Pandamarilactonine-A | AGEs Formation Inhibition | 100 µg/mL | 74% | |

| Pandamarilactonine-A | AGEs Formation Inhibition | 50 µg/mL | 50% | |

| Pandamarilactonine-B | AGEs Formation Inhibition | 100 µg/mL | 56% | |

| Pandamarilactonine-B | AGEs Formation Inhibition | 50 µg/mL | 34% | |

| Pandamarilactonine-A | Aβ Aggregation Inhibition | Not specified | 74% | |

| Pandanusine B | Aβ Aggregation Inhibition | Not specified | 66% | |

| Pandamarilactonine-B | Aβ Aggregation Inhibition | Not specified | 63% |

This in vitro assay assesses the ability of a compound to prevent the formation of AGEs, which are implicated in diabetic complications and neurodegenerative diseases:

-

Reaction Mixture: A solution of bovine serum albumin (BSA) and a reducing sugar (e.g., glucose or methylglyoxal) in a phosphate (B84403) buffer is prepared.

-

Treatment: The test compounds at various concentrations are added to the BSA-sugar mixture.

-

Incubation: The mixtures are incubated at 37°C for an extended period (e.g., 7-28 days).

-

Measurement of AGEs: The formation of fluorescent AGEs is measured using a spectrofluorometer (e.g., excitation at 340-360 nm and emission at 420-460 nm).

-

Calculation of Inhibition: The percentage inhibition of AGE formation is calculated by comparing the fluorescence of the test samples to that of a control sample without the inhibitor.

The Thioflavin T (ThT) assay is a standard method for monitoring the formation of amyloid fibrils:

-

Preparation of Aβ: Aβ peptide (e.g., Aβ₁₋₄₂) is prepared in a suitable buffer to initiate aggregation.

-

Incubation: The Aβ solution is incubated, with or without the test compounds, at 37°C with agitation to promote fibril formation.

-

Thioflavin T Addition: At various time points, aliquots of the incubation mixture are taken and mixed with a Thioflavin T solution.

-

Fluorescence Measurement: The fluorescence intensity is measured (e.g., excitation at ~440 nm and emission at ~482-490 nm). ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

-

Calculation of Inhibition: The percentage inhibition of Aβ aggregation is determined by comparing the fluorescence intensity of samples with the test compound to that of the control (Aβ alone).

Biosynthesis of Pandanus Alkaloids

A plausible biosynthetic pathway for several classes of Pandanus alkaloids has been proposed, suggesting that they are derived from common amino acid precursors such as glutamic acid and leucine. This pathway involves a series of enzymatic reactions, including condensation, cyclization, and rearrangement, to form the diverse alkaloid skeletons.

Conclusion and Future Directions

The alkaloids from the genus Pandanus represent a structurally diverse and biologically active class of natural products. The available data, particularly on their antimicrobial, anti-inflammatory, and neuroprotective-related activities, highlight their potential for the development of new therapeutic agents. However, further research is needed to fully elucidate the mechanisms of action of these compounds and to establish their safety and efficacy in preclinical and clinical studies.

Future research should focus on:

-

The isolation and characterization of novel alkaloids from unexplored Pandanus species.

-

Comprehensive screening of all known Pandanus alkaloids against a wider range of biological targets.

-

Structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological activities.

-

Total synthesis of the most promising alkaloids and their analogs to facilitate further pharmacological evaluation.

-

In-depth mechanistic studies to understand how these alkaloids exert their effects at the molecular level.

This in-depth guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug discovery, providing a comprehensive overview of the current state of knowledge on Pandanus alkaloids and paving the way for future investigations into their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial potentials of Pandanus amaryllifolius Roxb.: Phytochemical profiling, antioxidant, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Pandamarilactonine A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Pandamarilactonine A from its natural source, Pandanus amaryllifolius. The methodologies described are compiled from published scientific literature to guide researchers in isolating this bioactive alkaloid for further study and development.

Introduction

This compound is a pyrrolidine-type alkaloid isolated from the leaves and roots of Pandanus amaryllifolius Roxb., a plant widely used in Southeast Asia for its distinct aroma and in traditional medicine.[1][2][3] This compound, along with its analogues, has garnered interest for its potential biological activities, including antimicrobial properties.[4][5] The effective isolation and purification of this compound are crucial first steps for any research involving its bioactivity, structure-activity relationships, and potential therapeutic applications. This document outlines a general protocol for its extraction and purification based on established phytochemical methods.

Experimental Protocols

Protocol 1: General Extraction of Alkaloid Fraction

This protocol describes a common method for obtaining a crude alkaloid fraction from the leaves of Pandanus amaryllifolius using acid-base partitioning.

1. Plant Material Preparation:

-

Collect fresh leaves of Pandanus amaryllifolius.

-

Wash the leaves thoroughly to remove any dirt and contaminants.

-

Dry the leaves using methods such as shade drying or a hot air oven until they are brittle.

-

Grind the dried leaves into a fine powder.

2. Initial Solvent Extraction:

-

Macerate or perform Soxhlet extraction on the powdered leaves with a suitable organic solvent. Ethanol (B145695) is commonly used to extract a broad range of compounds, including alkaloids.

-

Soxhlet Procedure: Extract 30g of powdered leaves with ethanol for 6-8 hours.

-

After extraction, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

3. Acid-Base Partitioning for Alkaloid Enrichment:

-

Dissolve the crude extract in a 1 N HCl solution to protonate the alkaloids, making them water-soluble.

-

Partition the acidic aqueous solution with a non-polar organic solvent like ethyl acetate (B1210297) (EtOAc) multiple times (e.g., 2 L x 4). This step removes neutral and acidic compounds, which will preferentially move into the organic layer. Discard the organic layer.

-

Basify the remaining acidic aqueous layer to a pH of 9-10 using a base such as 1 N NaOH or concentrated ammonia (B1221849) solution. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the basified aqueous solution with a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) multiple times (e.g., 2 L x 4).

-

Combine the organic layers containing the alkaloids.

-

Dry the combined organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction (also referred to as the crude base).

Protocol 2: Chromatographic Purification of this compound

This protocol outlines the separation of this compound from the crude alkaloid fraction using column chromatography.

1. Preparation for Chromatography:

-

Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase solvent.

-

Prepare a silica (B1680970) gel column. The size of the column and amount of silica gel will depend on the quantity of the crude fraction to be purified.

2. Column Chromatography:

-

Load the dissolved crude fraction onto the prepared silica gel column.

-

Elute the column with a gradient of solvents. A common solvent system for separating alkaloids is a mixture of a non-polar solvent and a progressively more polar solvent. For instance, a gradient of chloroform (CHCl₃) and methanol (B129727) (MeOH) can be effective.

-

Collect fractions of the eluate sequentially.

3. Fraction Analysis:

-

Monitor the separation process by analyzing the collected fractions using Thin Layer Chromatography (TLC).

-

Spot each fraction on a TLC plate and develop it in an appropriate solvent system.

-

Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

Combine fractions that show a similar TLC profile and contain the spot corresponding to this compound.

4. Final Purification and Characterization:

-

The combined fractions may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

After final purification, confirm the identity and purity of this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).

Data Presentation

While specific yields from a single, standardized procedure are not available across the literature, the following table outlines the key quantitative data points that should be recorded during the extraction and purification process.

| Parameter | Description | Example Value/Unit |

| Starting Plant Material Mass | The initial dry weight of the Pandanus amaryllifolius leaves. | 500 g |

| Crude Ethanolic Extract Yield | Mass of the extract obtained after initial solvent extraction. | 50 g (10% yield) |

| Crude Alkaloid Fraction Yield | Mass of the crude base obtained after acid-base partitioning. | 2.5 g (0.5% yield) |

| Purified this compound Yield | Mass of the final purified compound. | 50 mg (0.01% yield) |

| Purity (HPLC) | Purity of the final compound as determined by HPLC analysis. | >98% |

| MIC vs. P. aeruginosa | Minimum Inhibitory Concentration against Pseudomonas aeruginosa. | 15.6 µg/mL |

| MBC vs. P. aeruginosa | Minimum Bactericidal Concentration against Pseudomonas aeruginosa. | 31.25 µg/mL |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for this compound Isolation.

Logical Diagram: Acid-Base Partitioning

This diagram details the logic of separating alkaloids from a crude plant extract.

Caption: Logic of Alkaloid Separation via Partitioning.

References

- 1. Alkaloids from Pandanus amaryllifolius: Isolation and Their Plausible Biosynthetic Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of pandamarilactonine-H from the roots of Pandanus amaryllifolius and synthesis of epi-pandamarilactonine-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Total Synthesis of Pandamarilactonine A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius. The synthesis is notable for its biomimetic approach, featuring a key furan (B31954) oxidation and subsequent spirocyclization cascade.

Introduction

This compound is a member of the Pandanus alkaloids, a family of natural products exhibiting interesting chemical structures. Its total synthesis is a subject of significant research interest, providing a means to confirm its structure, study its biological activity, and develop analogues with potential therapeutic applications. The first total synthesis of the related pandamarilactone-1, which also generated Pandamarilactonines A-D, was reported in a nine-step sequence.[1][2][3] This approach is centered around the oxidative spirocyclization of a symmetrical di(furylalkyl)amine precursor.[4]

Overall Synthetic Strategy

The core strategy involves the synthesis of a key intermediate, a protected bis(2-(3-propyl)furan)amine. This symmetric molecule undergoes a double furan oxidation using singlet oxygen to form a bis(methoxybutenolide). Subsequent deprotection and acid-catalyzed spiro-N,O-acetalization and elimination yield a mixture of pandamarilactone-1 and pandamarilactonines A–D.[1][4]

Caption: Retrosynthetic analysis of this compound.

Quantitative Data Summary

The synthesis involves several key transformations with associated yields. The final acid-catalyzed cyclization step produces a mixture of isomers.

| Step | Reactant | Product | Reagents & Conditions | Yield (%) | Reference |

| Furan Synthesis | 5-Chloro-1-pentyne | 2-(3-Chloropropyl)-4-methylfuran (5) | 1. n-BuLi, TMS-acetol 2. AgNO₃–SiO₂ | Excellent | [1][4] |

| Amine Formation & Protection | 2-(3-Chloropropyl)-4-methylfuran (5) | N-Boc-bis(2-(4-methyl-3-propyl)furan)amine (9) | 1. NaN₃ 2. H₂, Pd/C 3. Boc₂O | Good | [4] |

| Furan Oxidation | Compound 9 | Bis(methoxybutenolide) derivative (Boc-10) | ¹O₂, MeOH, Rose Bengal, hν | Clean | [1][4] |

| Deprotection | Compound Boc-10 | Free Amine (10) | TMSBr | N/A | [4] |

| Spirocyclization & Elimination | Compound 10 | Pandamarilactone-1 & Pandamarilactonines A-D | 2.0 equiv H₂SO₄, CH₂Cl₂ | 12%* | [1][4] |

*Yield reported for Pandamarilactone-1. The majority of the remaining product is a mixture of Pandamarilactonines A-D.[1][4]

Experimental Protocols

Detailed methodologies for the key transformations in the synthesis are provided below.

Protocol 1: Synthesis of 2-(3-Chloropropyl)-4-methylfuran (5)

This procedure involves the coupling of an acetylide with a protected hydroxyacetone (B41140) followed by a silver-catalyzed cyclodehydration.

-

Alkynylation: To a solution of 5-chloro-1-pentyne in THF at -78 °C, add n-butyllithium (1.0 equiv). Stir for 30 minutes. Add TMS-acetol (1.1 equiv) and allow the reaction to warm to room temperature overnight.

-

Workup & Deprotection: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract with diethyl ether. The crude product is treated with citric acid in methanol (B129727) to cleave the TMS ether during workup.[1][4]

-

Cyclodehydration: Dissolve the resulting diol in dichloromethane (B109758). Add silver nitrate (B79036) on silica (B1680970) gel (AgNO₃–SiO₂) catalyst. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[1][4]

-

Purification: Filter the reaction mixture through a pad of Celite, wash with dichloromethane, and concentrate the filtrate under reduced pressure. The product is typically obtained in high purity.[1]

Protocol 2: Synthesis of N-Boc Protected Di(furylalkyl)amine (9)

This multi-step sequence converts the chloropropyl furan into the key protected amine precursor for oxidation.

-